PRN1371

描述

PRN-1371 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

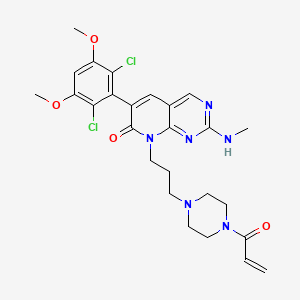

an inhibitor of fibroblast growth factor receptor; structure in first source

Structure

3D Structure

属性

IUPAC Name |

6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-8-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]pyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30Cl2N6O4/c1-5-20(35)33-11-9-32(10-12-33)7-6-8-34-24-16(15-30-26(29-2)31-24)13-17(25(34)36)21-22(27)18(37-3)14-19(38-4)23(21)28/h5,13-15H,1,6-12H2,2-4H3,(H,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIXMSRTTHLNKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C2C=C(C(=O)N(C2=N1)CCCN3CCN(CC3)C(=O)C=C)C4=C(C(=CC(=C4Cl)OC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30Cl2N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1802929-43-6 | |

| Record name | PRN-1371 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802929436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PRN-1371 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3OPE9IA3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PRN1371: A Covalent Inhibitor of Fibroblast Growth Factor Receptors

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PRN1371 is a potent and selective, irreversible covalent inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4).[1][2][3][4] By forming a covalent bond with a conserved cysteine residue in the ATP-binding pocket of FGFRs, this compound achieves sustained target inhibition, leading to the suppression of downstream signaling pathways implicated in tumor cell proliferation, survival, and angiogenesis.[2][4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, preclinical efficacy, and the methodologies used in its evaluation.

Introduction to FGFR Signaling and its Role in Oncology

The Fibroblast Growth Factor (FGF)/FGFR signaling axis plays a crucial role in various physiological processes, including embryonic development, tissue repair, and angiogenesis.[6] This signaling pathway is initiated by the binding of FGF ligands to FGFRs, leading to receptor dimerization and the activation of the intracellular tyrosine kinase domain.[6][7] This activation triggers a cascade of downstream signaling events, primarily through the RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways, which ultimately regulate gene expression and cellular responses such as proliferation, differentiation, and survival.[6][8][9]

Aberrant FGFR signaling, resulting from gene amplifications, mutations, or translocations, is a known driver in a variety of human cancers, including urothelial carcinoma, cholangiocarcinoma, gastric cancer, and squamous non-small cell lung cancer.[7][10] Consequently, FGFRs have emerged as a compelling therapeutic target for the development of novel anti-cancer agents.

This compound: Mechanism of Covalent Inhibition

This compound is an ATP-competitive inhibitor that distinguishes itself through its irreversible covalent binding mechanism.[11][12] It specifically targets a conserved cysteine residue located in the glycine-rich P-loop of the FGFR kinase domain.[2][4][5] The acrylamide moiety of this compound forms a covalent bond with the thiol group of this cysteine, leading to the irreversible inactivation of the receptor.[5] This sustained inhibition persists even after the drug has been cleared from systemic circulation, offering the potential for durable target engagement and less frequent dosing.[7][13]

Figure 1: Covalent Inhibition of FGFR by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its biochemical potency, cellular activity, and pharmacokinetic properties.

Table 1: Biochemical Potency of this compound

| Target | IC50 (nM) |

| FGFR1 | 0.6 - 0.7 |

| FGFR2 | 1.3 |

| FGFR3 | 4.1 |

| FGFR4 | 19.2 - 19.3 |

| CSF1R | 8.1 |

| VEGFR2 | 705 |

Data compiled from sources:[1][3][11][14]

Table 2: Covalent Binding Kinetics of this compound

| Target | Ki (nM) | kinact (s⁻¹) | kinact/Ki (μM⁻¹s⁻¹) |

| FGFR1 | 2.2 | 0.0028 | 1.2 |

| FGFR2 | 1.3 | 0.0006 | 0.46 |

| FGFR3 | 1.9 | 0.0012 | 0.63 |

| FGFR4 | 73 | 0.0005 | 0.007 |

Data compiled from source:[15]

Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | FGFR Alteration | EC50 (nM) |

| SNU16 | Gastric Cancer | FGFR2 Amplification | 2.6 |

| RT4 | Bladder Cancer | FGFR3 Fusion | 4.0 |

| RT112 | Bladder Cancer | FGFR3 Fusion | 4.1 |

| OPM2 | Multiple Myeloma | FGFR3 Mutation | 14.0 |

| JHH7 | Hepatocellular Carcinoma | FGFR Alteration | 231 |

| LI7 | Hepatocellular Carcinoma | FGFR Alteration | 33.1 |

| AN3-CA | Endometrial Cancer | FGFR2 Mutation | 43.3 |

| HCT116 | Colon Carcinoma | FGFR Wild-Type | >1000 |

Data compiled from sources:[7][11][16]

Table 4: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | FGFR Alteration | Dose | Tumor Growth Inhibition |

| SNU16 | Gastric Cancer | FGFR2 Amplification | 10 mg/kg b.i.d. | 68% |

| RT4 | Bladder Cancer | FGFR3 Fusion | Not Specified | Significant Inhibition |

Data compiled from sources:[1][11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Biochemical Kinase Assay (In Vitro)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FGFR family kinases.

Materials:

-

Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.

-

ATP.

-

Poly(Glu, Tyr) 4:1 substrate.

-

Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).

-

This compound (serially diluted).

-

Kinase-Glo® Luminescent Kinase Assay Kit or similar detection reagent.

-

384-well plates.

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Add the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.

-

Add the recombinant FGFR kinase and the poly(Glu, Tyr) substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP levels using a luminescent kinase assay kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines with and without FGFR alterations.

Materials:

-

Cancer cell lines (e.g., SNU16, RT4, HCT116).

-

Complete cell culture medium.

-

This compound (serially diluted).

-

CellTiter-Glo® Luminescent Cell Viability Assay or similar reagent.

-

96-well plates.

Procedure:

-

Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control (DMSO) for a specified duration (e.g., 72 hours).

-

Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.

-

Measure the luminescence, which is proportional to the number of viable cells.

-

Calculate the percentage of cell growth inhibition for each this compound concentration relative to the vehicle control.

-

Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting to a sigmoidal dose-response curve.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID).

-

Cancer cell line (e.g., SNU16).

-

Matrigel or other appropriate vehicle for cell injection.

-

This compound formulated for oral administration.

-

Vehicle control.

Procedure:

-

Subcutaneously implant cancer cells mixed with Matrigel into the flank of the immunocompromised mice.

-

Monitor tumor growth regularly using calipers.

-

Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control orally at the specified dose and schedule (e.g., daily or twice daily).

-

Measure tumor volume and body weight periodically throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).

-

Calculate tumor growth inhibition as the percentage difference in the mean tumor volume between the treated and control groups.

Figure 2: Workflow for a Cell Proliferation Assay.

FGFR Signaling Pathway

The binding of FGF to FGFR initiates a complex network of intracellular signaling pathways that are critical for cellular function. The diagram below illustrates the major downstream cascades activated by FGFR.

Figure 3: Simplified FGFR Signaling Pathway.

Mechanisms of Resistance to FGFR Inhibitors

Despite the initial efficacy of FGFR inhibitors, acquired resistance can emerge, limiting their long-term clinical benefit.[10][17] Understanding these resistance mechanisms is crucial for developing next-generation inhibitors and combination therapies.

On-target resistance typically involves the acquisition of secondary mutations within the FGFR kinase domain.[17] "Gatekeeper" mutations, such as V565 in FGFR2, can sterically hinder the binding of the inhibitor to the ATP pocket.[17]

Off-target resistance mechanisms involve the activation of bypass signaling pathways that circumvent the need for FGFR signaling.[10][18] This can include the upregulation of other receptor tyrosine kinases (RTKs) like EGFR or MET, or the activation of downstream signaling nodes such as PI3K or MAPK through alternative routes.[19][20]

Conclusion

This compound is a promising covalent inhibitor of the FGFR family with potent and selective activity against cancer cells driven by aberrant FGFR signaling. Its irreversible binding mechanism offers the potential for durable target inhibition and improved clinical outcomes. Further research into combination strategies to overcome potential resistance mechanisms will be critical in maximizing the therapeutic potential of this compound and other FGFR-targeted therapies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Facebook [cancer.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - My Cancer Genome [mycancergenome.org]

- 5. researchgate.net [researchgate.net]

- 6. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. FGF/FGFR and downstream signaling pathway [pfocr.wikipathways.org]

- 10. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (this compound) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Irreversible Covalent Fibroblast Growth Factor Receptor Inhibitor this compound Exhibits Sustained Inhibition of FGFR after Drug Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Mechanisms of resistance to FGFR1 inhibitors in FGFR1-driven leukemias and lymphomas: implications for optimized treatment - PMC [pmc.ncbi.nlm.nih.gov]

PRN1371: A Deep Dive into its Selectivity Profile and Covalent Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRN1371 is a potent and highly selective, irreversible covalent inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2][3][4] Aberrant FGFR signaling is a known oncogenic driver in a variety of solid tumors, making it a compelling target for therapeutic intervention.[5][6] this compound was designed to offer sustained target inhibition with an improved safety profile compared to non-selective kinase inhibitors.[3][5] This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its biochemical and cellular potency, kinome-wide selectivity, and the experimental methodologies used for its characterization.

Mechanism of Action

This compound exerts its inhibitory effect through a covalent binding mechanism.[1][5][7] It specifically targets a conserved cysteine residue located within the glycine-rich P-loop of the ATP-binding pocket of FGFRs 1, 2, 3, and 4.[3][4][7] This irreversible interaction leads to sustained inhibition of FGFR kinase activity, even after the drug has been cleared from circulation.[1][2] This prolonged target engagement is a key pharmacological feature that distinguishes this compound.[5][6]

Data Presentation

Biochemical Potency and Selectivity

The biochemical potency of this compound against the FGFR family and other kinases was determined through enzymatic inhibition assays. The half-maximal inhibitory concentration (IC50) values demonstrate a high degree of potency and selectivity for FGFRs over other kinases, such as VEGFR2.[8]

| Kinase | IC50 (nM) |

| FGFR1 | 0.6 - 0.7 ± 0.1 |

| FGFR2 | 1.3 ± 0.2 |

| FGFR3 | 4.1 ± 0.7 |

| FGFR4 | 19.3 ± 4.7 |

| CSF1R | 8.1 |

| VEGFR2 | 705 ± 63 |

Table 1: Biochemical IC50 values for this compound against various kinases. Data compiled from multiple sources.[8][9][10]

Cellular Activity

This compound demonstrates robust anti-proliferative activity in cancer cell lines with FGFR alterations. Its effect on downstream signaling pathways, such as the inhibition of ERK phosphorylation, further confirms its on-target activity in a cellular context.

| Cell Line | Assay | IC50 (nM) |

| SNU-16 (gastric cancer, FGFR2 amplified) | Proliferation (Presto-Blue) | 2.6 ± 2.2 |

| HUVEC (primary cells, FGFR1 expressing) | pERK Inhibition (bFGF-stimulated) | 1.5 ± 0.7 |

| HUVEC (primary cells) | pERK Inhibition (VEGF-stimulated) | 6,350 ± 2,009 |

| Ba/F3 (FGFR1 expressing) | Proliferation | 0.7 ± 0.02 |

| Ba/F3 (FGFR2 expressing) | Proliferation | 0.7 ± 0.1 |

| Ba/F3 (FGFR3 expressing) | Proliferation | 2.5 ± 0.5 |

| Ba/F3 (FGFR4 expressing) | Proliferation | 49.8 ± 26.0 |

Table 2: Cellular IC50 values for this compound in various cell lines and assays.[1][8]

Kinome-Wide Selectivity

To assess its broader selectivity, this compound was profiled against a large panel of kinases. At a concentration of 1 µM, only the FGFR family and CSF1R showed potent inhibition.[8][9] This high degree of selectivity is attributed to the specific covalent interaction, minimizing off-target effects that are often associated with kinase inhibitors.[3]

Experimental Protocols

Biochemical Kinase Inhibition Assay (Caliper Electrophoresis Method)

This assay quantitatively measures the ability of an inhibitor to prevent the phosphorylation of a peptide substrate by a specific kinase.

Protocol:

-

Enzyme and Inhibitor Pre-incubation: Varying concentrations of this compound are pre-incubated with the target kinase (e.g., FGFR1, FGFR2, etc.) for a specified period (e.g., 15 minutes) to allow for binding.[9]

-

Reaction Initiation: The kinase reaction is initiated by the addition of a peptide substrate and ATP.

-

Reaction Quenching: After a defined incubation period, the reaction is stopped.

-

Electrophoretic Separation: The reaction mixture is subjected to capillary electrophoresis. The phosphorylated and non-phosphorylated peptide substrates are separated based on their charge differences.

-

Data Analysis: The extent of phosphorylation is quantified, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Proliferation Assay (Presto-Blue or BrdU)

This assay assesses the effect of the inhibitor on the proliferation of cancer cell lines.

Protocol:

-

Cell Seeding: Cancer cells (e.g., SNU-16) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound for a prolonged period (e.g., 72 hours).

-

Viability/Proliferation Reagent Addition: A reagent such as Presto-Blue or BrdU is added to the wells.

-

Presto-Blue: This resazurin-based solution is converted to the fluorescent resorufin by metabolically active cells.

-

BrdU: This thymidine analog is incorporated into the DNA of proliferating cells and is later detected by a specific antibody in an ELISA format.[1]

-

-

Signal Measurement: The fluorescence (Presto-Blue) or absorbance (BrdU ELISA) is measured using a plate reader.

-

Data Analysis: The IC50 value is calculated by plotting cell viability or proliferation against the inhibitor concentration.

Cellular ERK Phosphorylation Assay (AlphaScreen)

This assay measures the inhibition of downstream signaling from FGFR activation in a cellular context.

Protocol:

-

Cell Seeding and Serum Starvation: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded and then serum-starved to reduce basal signaling.[10]

-

Compound Treatment: Cells are pre-incubated with different concentrations of this compound.[10]

-

Ligand Stimulation: Cells are stimulated with a growth factor such as basic fibroblast growth factor (bFGF) or vascular endothelial growth factor (VEGF) to activate the respective signaling pathways.[8][10]

-

Cell Lysis: The cells are lysed to release the cellular proteins.

-

AlphaScreen Detection: The lysate is analyzed using an AlphaScreen kit that specifically detects phosphorylated ERK (pERK). This technology utilizes donor and acceptor beads that, when in close proximity (i.e., bound to the same pERK molecule), generate a chemiluminescent signal.

-

Data Analysis: The signal is measured, and the IC50 value for the inhibition of ERK phosphorylation is determined.

Mandatory Visualizations

Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflows for biochemical and cellular assays.

Conclusion

This compound is a highly potent and selective irreversible covalent inhibitor of the FGFR family of kinases. Its selectivity is well-documented through comprehensive biochemical and cellular profiling. The covalent mechanism of action provides sustained target inhibition, a desirable feature for oncology therapeutics. The data and methodologies presented in this guide underscore the robust preclinical characterization of this compound, providing a solid foundation for its clinical development in treating solid tumors with aberrant FGFR signaling. A phase 1 clinical trial has been conducted to evaluate the safety and tolerability of this compound in patients with advanced solid tumors.[11][12][13]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The Irreversible Covalent Fibroblast Growth Factor Receptor Inhibitor this compound Exhibits Sustained Inhibition of FGFR after Drug Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. This compound - My Cancer Genome [mycancergenome.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. | BioWorld [bioworld.com]

- 12. Scholars@Duke publication: A phase 1, multicenter, dose-escalation study of this compound, an irreversible covalent FGFR1-4 kinase inhibitor, in patients with advanced solid tumors, followed by expansion cohorts in patients with FGFR genetic alterations. [scholars.duke.edu]

- 13. sanofi.com [sanofi.com]

An In-depth Technical Guide to PRN1371: Structure, Function, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

PRN1371 is a potent and selective, irreversible covalent inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases (FGFR1-4).[1][2] Aberrant FGFR signaling is a key driver in various malignancies, making it a compelling target for cancer therapy.[3] this compound has demonstrated significant anti-tumor activity in preclinical models and has been investigated in clinical trials for the treatment of solid tumors.[4] This technical guide provides a comprehensive overview of the structure, mechanism of action, and function of this compound, along with detailed experimental protocols for its characterization and mandatory visualizations of the relevant signaling pathways.

Structure and Chemical Properties

This compound, also known as 8-(3-(4-acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one, is a small molecule inhibitor with the chemical formula C₂₆H₃₀Cl₂N₆O₄.[5]

Chemical Structure:

A 2D representation of the chemical structure of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-8-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]pyrido[2,3-d]pyrimidin-7-one | |

| Molecular Formula | C₂₆H₃₀Cl₂N₆O₄ | [5] |

| Molecular Weight | 561.46 g/mol | [5] |

| CAS Number | 1802929-43-6 | |

| SMILES | CNC1=NC=C2C=C(C(=O)N(C2=N1)CCCN3CCN(CC3)C(=O)C=C)C4=C(C(=CC(=C4Cl)OC)OC)Cl |

Mechanism of Action and Function

This compound is a pan-FGFR inhibitor that functions as an irreversible covalent antagonist.[1] Its mechanism of action involves the specific targeting of a conserved cysteine residue within the glycine-rich P-loop of the ATP binding pocket of FGFR1-4.[2][6] The acrylamide moiety of this compound forms a covalent bond with this cysteine, leading to sustained and irreversible inhibition of the kinase activity.[6] This covalent binding mechanism provides several pharmacological advantages, including high potency, selectivity, and prolonged target inhibition even after the drug has been cleared from circulation.[7][8]

By inhibiting FGFR kinase activity, this compound blocks the phosphorylation of downstream signaling molecules, thereby disrupting key cellular processes that contribute to tumor growth, proliferation, and survival.[2] The primary signaling cascades affected are the RAS-MAPK and PI3K-AKT pathways.[9]

FGFR Signaling Pathway

The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation initiates a cascade of downstream signaling events. The adaptor protein FRS2 is recruited and phosphorylated, serving as a docking site for GRB2 and SOS, which in turn activates the RAS-RAF-MEK-ERK (MAPK) pathway. Separately, the recruitment of GAB1 and the p85 subunit of PI3K leads to the activation of the PI3K-AKT-mTOR pathway. FGFR activation can also lead to the activation of PLCγ and STAT signaling.[7][9]

Negative feedback mechanisms, such as the induction of Sprouty (SPRY) and MAPK phosphatase 3 (MKP3), regulate the duration and intensity of FGFR signaling.[1][10] SPRY proteins can inhibit the pathway by interfering with the FRS2-GRB2 complex, while MKP3 dephosphorylates and inactivates ERK.[1][10]

Caption: FGFR Signaling Pathway and Inhibition by this compound.

Biological Activity and Selectivity

This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 in the low nanomolar range, with slightly weaker activity against FGFR4.[9] It also demonstrates inhibitory activity against Colony-Stimulating Factor 1 Receptor (CSF1R).[10] Importantly, this compound shows high selectivity for the FGFR family over a broad panel of other kinases, which is attributed to its covalent binding mechanism targeting a non-conserved cysteine.[1][10]

Table 2: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ (nM) | Reference |

| FGFR1 | 0.6 - 0.7 | [9][10] |

| FGFR2 | 1.3 | [9][10] |

| FGFR3 | 4.1 | [9][10] |

| FGFR4 | 19.3 | [9][10] |

| CSF1R | 8.1 | [10] |

| VEGFR2 | 705 | [9] |

In cellular assays, this compound effectively inhibits the proliferation of cancer cell lines with FGFR alterations, such as the SNU-16 gastric cancer cell line which has FGFR2 amplification.[9]

Table 3: Cellular Activity of this compound

| Cell Line | FGFR Alteration | IC₅₀ (nM) | Reference |

| SNU-16 | FGFR2 Amplification | 2.6 | [10] |

| RT4 | FGFR3 Mutation | 4.0 | [11] |

| RT112 | FGFR3 Fusion | 4.1 | [11] |

| NCI-H716 | FGFR2 Amplification | 2.0 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Biochemical Kinase Inhibition Assay (Caliper Capillary Electrophoresis)

This assay determines the enzymatic inhibitory potency of this compound against FGFR kinases.

Experimental Workflow:

References

- 1. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 2. Negative Regulation of FGFR (Fibroblast Growth Factor Receptor) Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Dusp6(Mkp3) is a negative feedback regulator of FGF stimulated ERK signaling during mouse development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

PRN1371: A Technical Guide to its Anti-Angiogenic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRN1371 is a potent and irreversible covalent inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, specifically targeting FGFR1, 2, 3, and 4.[1][2] Aberrant FGFR signaling is a key driver in various cancers, contributing to tumor cell proliferation, survival, and angiogenesis.[1] The formation of new blood vessels, or angiogenesis, is a critical process for tumor growth and metastasis. This compound's ability to potently inhibit FGFRs gives it significant anti-angiogenic and antineoplastic properties.[1][2] This technical guide provides an in-depth overview of the anti-angiogenic properties of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action: Inhibition of FGFR Signaling

This compound exerts its anti-angiogenic effects by covalently binding to a conserved cysteine residue within the kinase active site of FGFR1-4.[1] This irreversible binding leads to sustained inhibition of FGFR kinase activity, even after the drug has been cleared from circulation.[1] In endothelial cells, which primarily express FGFR1, the binding of fibroblast growth factors (FGFs) to their receptors triggers a signaling cascade that promotes cell proliferation, migration, and survival – all key processes in angiogenesis.[1] By blocking the kinase activity of FGFRs, this compound effectively shuts down these pro-angiogenic signals.

The downstream signaling pathways affected by this compound's inhibition of FGFR include the Ras/Raf/MEK/ERK and the PI3K/Akt pathways.[1] The inhibition of FGF-stimulated ERK phosphorylation has been demonstrated in Human Umbilical Vein Endothelial Cells (HUVECs).[1]

Signaling Pathway Diagram

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Quantitative Data

The potency of this compound has been evaluated in various biochemical and cellular assays. The following tables summarize the key quantitative data regarding its inhibitory activity.

Table 1: Biochemical Inhibition of Kinase Activity

| Kinase | IC₅₀ (nmol/L) |

| FGFR1 | 0.7 ± 0.1 |

| FGFR2 | 1.3 ± 0.2 |

| FGFR3 | 4.1 ± 0.7 |

| FGFR4 | 19.3 ± 4.7 |

| VEGFR2 | 705 ± 63 |

| Data from a representative enzyme inhibition assay.[1] |

Table 2: Cellular Inhibition of FGF-Stimulated ERK Phosphorylation in HUVECs

| Parameter | Value (nmol/L) |

| IC₅₀ | 1.5 ± 0.7 |

| Data from a representative experiment (n=12 for FGF stimulation).[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the anti-angiogenic properties of this compound.

Protocol 1: In Vitro Inhibition of FGF-Stimulated ERK Phosphorylation in HUVECs

This assay assesses the ability of this compound to block the downstream signaling of FGFR in endothelial cells.

1. Cell Culture and Seeding:

- Human Umbilical Vein Endothelial Cells (HUVECs), which primarily express FGFR1, are cultured in standard endothelial cell growth medium.

- Cells are seeded into 96-well plates and allowed to adhere overnight.

2. Compound Treatment and Stimulation:

- HUVECs are treated with varying concentrations of this compound.

- Following a pre-incubation period, cells are stimulated with basic FGF (bFGF) to induce FGFR signaling. A parallel set of wells can be stimulated with Vascular Endothelial Growth Factor (VEGF) as a control for selectivity.

3. Measurement of ERK Phosphorylation:

- Cell lysates are collected after a short stimulation period.

- The levels of phosphorylated ERK (pERK) are quantified using a suitable detection method, such as an AlphaLISA® SureFire® kit.

4. Data Analysis:

- The percentage of ERK phosphorylation is calculated relative to vehicle-treated, bFGF-stimulated controls.

- The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

Protocol 2: In Vivo Tumor Xenograft Model

This protocol outlines the general procedure for evaluating the anti-tumor and, by extension, anti-angiogenic efficacy of this compound in a mouse xenograft model.

1. Cell Line and Animal Model:

- A suitable cancer cell line with known FGFR alterations is chosen for implantation.

- Immunocompromised mice (e.g., nude mice) are used as the host for the tumor xenografts.

2. Tumor Implantation and Growth:

- Cancer cells are injected subcutaneously into the flanks of the mice.

- Tumors are allowed to grow to a palpable size.

3. Dosing and Monitoring:

- Mice are randomized into vehicle control and this compound treatment groups.

- This compound is administered orally at specified doses and schedules (e.g., daily or intermittently).

- Tumor volume and body weight are measured regularly throughout the study.

4. Assessment of Angiogenesis (Post-Mortem):

- At the end of the study, tumors are excised, fixed, and embedded in paraffin.

- Tumor sections are stained for the endothelial cell marker CD31 to visualize blood vessels.

- Microvessel density (MVD) is quantified by counting the number of CD31-positive vessels in multiple high-power fields.

5. Data Analysis:

- Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

- MVD is compared between the treated and control groups to assess the anti-angiogenic effect.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for evaluating the anti-angiogenic properties of a compound like this compound.

Caption: Experimental workflow for assessing anti-angiogenic properties.

Conclusion

This compound demonstrates potent and sustained anti-angiogenic properties through the irreversible inhibition of the FGFR signaling pathway in endothelial cells. Its high selectivity for FGFRs over other kinases, such as VEGFR2, suggests a targeted mechanism of action. The in vitro and in vivo data support the continued investigation of this compound as a therapeutic agent for cancers driven by aberrant FGFR signaling, where its anti-angiogenic activity is expected to contribute significantly to its overall anti-tumor efficacy. Further studies quantifying its effects in a broader range of in vitro angiogenesis models and detailed analyses of tumor microvasculature in various in vivo models will provide a more comprehensive understanding of its anti-angiogenic potential.

References

PRN1371: A Covalent Inhibitor of Fibroblast Growth Factor Receptors for the Treatment of Solid Tumors

An In-depth Technical Review of Preclinical and Clinical Findings

This technical guide provides a comprehensive overview of PRN1371, an irreversible covalent inhibitor of the fibroblast growth factor receptor (FGFR) family of kinases. Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, preclinical efficacy, and clinical evaluation of this compound in various solid tumor models. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate a thorough understanding of this therapeutic agent.

Core Mechanism of Action

This compound is a highly selective and potent oral inhibitor of FGFR types 1, 2, 3, and 4.[1][2] Its mechanism involves the formation of a covalent bond with a conserved cysteine residue located in the ATP-binding pocket of the FGFRs.[1][3] This irreversible binding leads to sustained inhibition of FGFR signaling pathways, which are frequently dysregulated in various cancers and play a crucial role in tumor cell proliferation, differentiation, survival, and angiogenesis.[1][4] In addition to its activity against FGFRs, this compound also demonstrates inhibitory effects on Colony-Stimulating Factor 1 Receptor (CSF1R).[2][5] The high selectivity of this compound for the FGFR family, with minimal impact on other kinases, suggests a potential for improved therapeutic outcomes and reduced toxicity compared to less selective inhibitors.[1]

Quantitative Preclinical Data

The preclinical activity of this compound has been evaluated through various biochemical and cellular assays, as well as in vivo tumor models. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency of this compound

| Target | IC50 (nM) | Assay Type |

| FGFR1 | 0.6 - 0.7 | Cell-free |

| FGFR2 | 1.3 | Cell-free |

| FGFR3 | 4.1 | Cell-free |

| FGFR4 | 19.3 | Cell-free |

| CSF1R | 8.1 | Cell-free |

| Data sourced from multiple biochemical enzyme inhibition assays.[2][3][5] |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) |

| SNU-16 | Gastric Cancer | FGFR2 Amplification | 2.6 |

| The antiproliferative activity of this compound was assessed in various cancer cell lines harboring FGFR pathway alterations.[3] |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Model | Cancer Type | Treatment | Tumor Growth Inhibition |

| SNU-16 Xenograft | Gastric Cancer | 10 mg/kg b.i.d. for 27 days | 68% |

| Squamous NSCLC PDX (BN2289) | Squamous Non-Small Cell Lung Cancer | Not specified | Regression |

| Squamous NSCLC PDX (LI1055) | Squamous Non-Small Cell Lung Cancer | Not specified | Regression |

| This compound demonstrated dose-dependent reduction in tumor volume in the SNU-16 gastric cancer xenograft mouse model.[5] It also showed robust antitumor activity, including regression, in various patient-derived xenograft (PDX) models of squamous NSCLC.[3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments conducted to evaluate this compound.

In Vitro HUVEC ERK Phosphorylation Assay

This assay was utilized to determine the inhibitory effect of this compound on FGF-stimulated downstream signaling.

Protocol:

-

Human umbilical vein endothelial cells (HUVECs) were seeded at 30,000 cells per well in a 96-well plate and incubated overnight in media supplemented with 10% FBS.[5]

-

The cells were then serum-starved for 1 hour before treatment.[5]

-

A concentration series of this compound was added to the cells and incubated for 1 hour at 37°C.[5]

-

Cells were subsequently stimulated with either 50 ng/mL of FGF2 or 50 ng/mL of VEGF for 10 minutes.[5]

-

The reaction was stopped by adding ice-cold PBS, and the cells were washed three times.[5]

-

The level of ERK phosphorylation was determined using an AlphaLISA pERK SureFire Kit.[3]

In Vivo Xenograft Tumor Model Studies

These studies were conducted to assess the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Animal care and treatment were performed in accordance with institutional guidelines.[3][6]

-

Tumor cells (e.g., SNU-16) or patient-derived tumor tissue were implanted into immunocompromised mice (e.g., BALB/c).[3]

-

Mice were randomized into treatment and control groups (n=10 per group) once the mean tumor volume reached approximately 150-180 mm³.[3][6]

-

This compound was suspended in 0.5% methylcellulose w/w in deionized water for oral administration.[3][6]

-

Tumor volumes were measured three times a week using calipers, and the volume was calculated using the formula: V = 0.5 * a * b², where 'a' is the longer diameter and 'b' is the shorter diameter.[3][6]

-

Animal body weight was monitored to assess tolerability.[5]

Clinical Evaluation: Phase 1 Study (NCT02608125)

This compound was evaluated in a Phase 1, multicenter, open-label, dose-escalation study in adult patients with advanced solid tumors.[7][8]

Study Design:

-

Part A (Dose Escalation): A "3+3" design was used to determine the maximum tolerated dose (MTD) of this compound.[7][9] Doses escalated from 15 mg once daily (QD) to 20, 25, and 35 mg QD, as well as 15 and 25 mg twice daily (BID).[7][10]

-

Part B (Expansion Cohort): This part was planned to further evaluate the safety, tolerability, and preliminary activity in patients with metastatic urothelial carcinoma harboring FGFR genetic alterations.[8]

Key Findings:

-

Safety and Tolerability: this compound was generally well-tolerated up to 35 mg QD.[10] The most frequently observed adverse event was hyperphosphatemia, a known on-target effect of FGFR inhibition.[10] An MTD was not reached.[10]

-

Pharmacokinetics: this compound showed rapid absorption and clearance, with a short half-life of 1.42 to 2.15 hours.[10]

-

Efficacy: In the dose-escalation phase, which was not designed to assess efficacy in specific tumor types, stable disease was observed in 11 of 36 treated patients.[10] No complete or partial responses were recorded in Part A.[7]

The study was ultimately terminated as the sponsor decided to focus its portfolio on immune-mediated diseases.[7]

Conclusion

This compound is a potent and selective irreversible covalent inhibitor of FGFR1-4 with demonstrated preclinical activity in various solid tumor models harboring FGFR alterations. Its unique mechanism of action allows for sustained target inhibition even after the drug has been cleared from circulation, suggesting the potential for intermittent dosing schedules.[3][11] The Phase 1 clinical trial established a manageable safety profile, with hyperphosphatemia being the primary on-target toxicity. While the clinical development of this compound was discontinued for strategic reasons, the preclinical and early clinical data provide valuable insights into the therapeutic potential of covalent FGFR inhibitors in oncology.

References

- 1. Facebook [cancer.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. sanofi.com [sanofi.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Scholars@Duke publication: A phase 1, multicenter, dose-escalation study of this compound, an irreversible covalent FGFR1-4 kinase inhibitor, in patients with advanced solid tumors, followed by expansion cohorts in patients with FGFR genetic alterations. [scholars.duke.edu]

- 10. | BioWorld [bioworld.com]

- 11. The Irreversible Covalent Fibroblast Growth Factor Receptor Inhibitor this compound Exhibits Sustained Inhibition of FGFR after Drug Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

PRN1371: A Technical Guide to its Mechanism and Impact on FGFR Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PRN1371, a potent and selective irreversible inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family. This compound covalently binds to FGFRs 1-4, leading to sustained inhibition of downstream signaling pathways implicated in cancer cell proliferation and survival. This document details the quantitative biochemical and cellular activity of this compound, outlines key experimental protocols for its evaluation, and visualizes its mechanism of action and the broader FGFR signaling cascade.

Core Mechanism of Action

This compound is an orally bioavailable small molecule that functions as an irreversible covalent inhibitor of the FGFR family of receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4).[1] Its mechanism of action involves targeting a conserved cysteine residue located within the glycine-rich loop of the ATP-binding pocket of the FGFRs.[2][3] By forming a covalent bond with this cysteine, this compound effectively and irreversibly blocks the kinase activity, thereby inhibiting downstream signaling.[2][3] This irreversible binding provides a durable and sustained inhibition of FGFR signaling that persists even after the drug has been cleared from circulation.[1][4] This prolonged target engagement is a key differentiator from non-covalent inhibitors.[1][5]

Quantitative Data Presentation

The potency of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.

Table 1: Biochemical Potency of this compound against FGFR Isoforms and Other Kinases

| Target | IC50 (nM) | Notes |

| FGFR1 | 0.6[6][7], 0.7[8] | Cell-free enzymatic assay. |

| FGFR2 | 1.3[6][7][8] | Cell-free enzymatic assay. |

| FGFR3 | 4.1[6][7][8] | Cell-free enzymatic assay. |

| FGFR4 | 19.3[6][7], 19.2[8] | Cell-free enzymatic assay. |

| CSF1R | 8.1[6][7] | Cell-free enzymatic assay. |

| VEGFR2 | > 90% inhibition at 1 µmol/L[1] | Weakly inhibited with an IC50 of 6350 ± 2009 nM in a cellular assay.[9] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines with FGFR Alterations

| Cell Line | Cancer Type | FGFR Alteration | EC50 (nM) |

| SNU16 | Gastric Cancer | FGFR2 Amplification | 2.6[6][8] |

| RT4 | Bladder Cancer | FGFR3 Fusion | 4.0[8] |

| RT112 | Bladder Cancer | - | 4.1[8] |

| AN3-CA | Endometrial Cancer | - | 43.3[8] |

| LI7 | Liver Cancer | - | 33.1[8] |

| JHH7 | Liver Cancer | - | 231[8] |

| OPM2 | - | - | 14.0[8] |

Table 3: Inhibition of Mutated FGFRs by this compound

| FGFR Mutant | IC50 (nM) |

| FGFR3-V555M | 55.0[8] |

| FGFR2-N549H | 12.0[8] |

| FGFR3-G697C | 1.2[8] |

| FGFR3-K650E | 2.3[8] |

Signaling Pathways and Mechanism Visualization

The following diagrams illustrate the FGFR signaling pathway and the mechanism of this compound's inhibitory action.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Facebook [cancer.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Irreversible Covalent Fibroblast Growth Factor Receptor Inhibitor this compound Exhibits Sustained Inhibition of FGFR after Drug Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

PRN1371: A Dual Inhibitor of FGFR and CSF1R Signaling Pathways

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PRN1371 is a novel, orally administered, irreversible covalent inhibitor primarily targeting the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases (FGFR1-4).[1][2][3][4] Developed for the treatment of solid tumors with aberrant FGFR signaling, this compound exhibits potent and sustained inhibition of the pathway.[1][2] Its mechanism involves forming a covalent bond with a conserved cysteine residue within the kinase domain of FGFRs, leading to prolonged target engagement even after the drug has been cleared from circulation.[1][3][5] In addition to its high affinity for FGFRs, comprehensive kinome screening has revealed that this compound is also a potent inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), another key tyrosine kinase implicated in oncogenesis and the tumor microenvironment.[6][7] This dual inhibitory activity suggests a broader potential for therapeutic intervention, targeting both the tumor cells directly and the tumor-associated macrophages (TAMs) regulated by CSF1R signaling. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical and clinical data, experimental protocols, and the signaling pathways it modulates.

Mechanism of Action

Irreversible Covalent Inhibition of FGFR

This compound was designed as an irreversible inhibitor to achieve high potency, selectivity, and a prolonged duration of effect.[2][4] Unlike reversible inhibitors that rely on non-covalent interactions, this compound forms a stable, covalent bond with its target. The molecule contains an acrylamide "warhead" that specifically targets a non-conserved cysteine residue (Cys488 in FGFR1) located in the glycine-rich P-loop of the ATP-binding pocket of FGFRs 1, 2, 3, and 4.[2][5]

This covalent binding mechanism confers several advantages:

-

Sustained Inhibition: The irreversible nature of the bond means that restoration of kinase activity requires the synthesis of new receptor proteins, leading to durable target inhibition long after the drug's systemic clearance.[2]

-

High Potency: The covalent interaction allows this compound to effectively compete with the high intracellular concentrations of ATP.[2]

-

Enhanced Selectivity: By targeting a cysteine residue that is not universally conserved across the human kinome, this compound achieves remarkable selectivity, minimizing off-target effects.[2][3]

Inhibition of CSF1R

While designed for FGFR, kinome-wide selectivity screening revealed that this compound potently inhibits CSF1R.[6][8] The IC50 value for CSF1R is 8.1 nM, which is comparable to its potency against the FGFRs.[7] CSF1R is a critical receptor tyrosine kinase that regulates the survival, proliferation, and differentiation of macrophages.[9] In the context of cancer, CSF1R signaling is crucial for the recruitment and polarization of tumor-associated macrophages (TAMs), which often contribute to an immunosuppressive tumor microenvironment.[9][10] The dual inhibition of FGFR on tumor cells and CSF1R on TAMs presents a compelling rationale for its anti-cancer activity.

Quantitative Data Presentation

Biochemical Potency and Selectivity

The inhibitory activity of this compound was assessed in biochemical enzyme assays against its primary targets and other related kinases. The data demonstrates high potency for FGFR1-4 and CSF1R, with significant selectivity over other kinases like VEGFR2.[6][7]

| Target Kinase | IC50 (nM) | Reference(s) |

| FGFR1 | 0.7 ± 0.1 | [6] |

| FGFR2 | 1.3 ± 0.2 | [6] |

| FGFR3 | 4.1 ± 0.7 | [6] |

| FGFR4 | 19.3 ± 4.7 | [6] |

| CSF1R | 8.1 | [7] |

| VEGFR2 | 705 ± 63 | [6] |

| Table 1: Biochemical IC50 values of this compound against key kinases. |

A kinome-wide scan of 250 kinases showed that at a concentration of 1 µmol/L, only a single kinase outside the FGFR family, CSF1R, was inhibited by more than 90%.[6]

Cellular Anti-Proliferative Activity

This compound potently inhibits the proliferation of cancer cell lines that harbor FGFR genetic alterations (mutations, fusions, or amplifications).[6][11] Its efficacy is significantly lower in cell lines without such alterations.

| Cell Line | Cancer Type | FGFR Alteration | IC50 / EC50 (nM) | Reference(s) |

| RT4 | Bladder | FGFR3 Fusion | 4.0 ± 1.7 | [6][11] |

| RT112 | Bladder | FGFR3 Amplification | 4.1 ± 1.4 | [6][11] |

| SNU16 | Gastric | FGFR2 Amplification | 2.6 ± 2.2 | [6][11] |

| NCI-H716 | Colorectal | FGFR2 Amplification | 2.0 ± 1.7 | [6] |

| AN3-CA | Endometrial | FGFR2 Mutation | 43.3 | [11] |

| LI7 | Liver | FGFR4 Amplification | 33.1 | [11] |

| JHH7 | Liver | FGFR4 Amplification | 231 | [11] |

| HCT116 | Colon | FGFR Wild-Type | Not Inhibited | [12] |

| Table 2: Anti-proliferative activity of this compound in various cancer cell lines. |

In Vivo Efficacy in Preclinical Models

In a SNU16 gastric cancer xenograft model (FGFR2 amplified), oral administration of this compound led to a dose-dependent reduction in tumor volume, achieving up to 68% tumor growth inhibition at a dose of 10 mg/kg twice daily without significant body weight loss.[7] The sustained inhibition of the target was confirmed by measuring phosphorylated FGFR2 (pFGFR2) levels in the tumor tissue, which remained suppressed hours after dosing.[2]

Signaling Pathways

FGFR Signaling Pathway

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis. Ligand (FGF) binding induces receptor dimerization and autophosphorylation of the intracellular kinase domain. This activates downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which drive oncogenic processes. This compound blocks the initial autophosphorylation step, thereby inhibiting all subsequent downstream signals.

CSF1R Signaling Pathway

The binding of ligands CSF-1 or IL-34 to CSF1R on the surface of myeloid cells, particularly macrophages, triggers receptor dimerization, autophosphorylation, and activation of downstream pathways including PI3K/AKT, MAPK, and JAK/STAT.[9][13] This signaling is essential for macrophage differentiation and survival. In tumors, it drives the M2-like, pro-tumoral phenotype of TAMs. By inhibiting CSF1R, this compound has the potential to remodel the tumor microenvironment, reducing the population of immunosuppressive macrophages.

Clinical Development

This compound entered a Phase 1 dose-escalation study (NCT02608125) in patients with advanced solid tumors.[2][14] The trial was designed to assess safety, tolerability, pharmacokinetics, and to determine the recommended Phase 2 dose.[14][15]

-

Pharmacokinetics: Oral administration of this compound resulted in good exposure, rapid systemic clearance, and no accumulation with daily dosing.[2][7]

-

Pharmacodynamics: A dose-dependent increase in serum phosphate was observed, a known on-target effect of FGFR inhibition, serving as a pharmacodynamic biomarker.[2][7][14]

-

Safety: The agent was generally well-tolerated at the doses studied.[11] The clinical trial was later terminated.[4]

Experimental Protocols

Biochemical Kinase Inhibition Assay

This protocol outlines a representative method for determining the IC50 of this compound against a target kinase.

Methodology:

-

Compound Preparation: A serial dilution of this compound is prepared in 100% DMSO.

-

Reaction Setup: Recombinant FGFR or CSF1R enzyme is incubated with varying concentrations of this compound in a kinase assay buffer.

-

Reaction Initiation: The kinase reaction is initiated by adding a mixture of ATP and a suitable substrate (e.g., a poly-Glu-Tyr peptide).

-

Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Detection: The reaction is stopped, and the amount of product (phosphorylated substrate) or consumed ATP is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced as a luminescent signal.

-

Data Analysis: The percentage of kinase activity inhibition relative to a DMSO control is calculated for each this compound concentration. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Cellular FGFR Autophosphorylation Assay

Objective: To measure the ability of this compound to inhibit ligand-stimulated FGFR phosphorylation in a cellular context.

Cell Line: SNU16 human gastric carcinoma cells (which overexpress FGFR2).[6]

Methodology:

-

Cell Culture: SNU16 cells are cultured in appropriate media and serum-starved overnight to reduce baseline receptor phosphorylation.

-

Compound Treatment: Cells are pre-incubated with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Ligand Stimulation: Cells are stimulated with a ligand such as basic fibroblast growth factor (bFGF) for a short period (e.g., 15 minutes) to induce FGFR2 autophosphorylation.

-

Cell Lysis: Cells are washed and lysed to extract total protein.

-

Detection (Western Blot):

-

Total protein concentration is quantified using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with a primary antibody specific for phosphorylated FGFR (pFGFR).

-

A second primary antibody for total FGFR or a loading control (e.g., β-actin) is used for normalization.

-

Blots are incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Band intensities are quantified using densitometry. The ratio of pFGFR to total FGFR is calculated and normalized to the stimulated control to determine the IC50. For this compound, this assay yielded an IC50 of 2.9 ± 1.4 nM in SNU16 cells.[6]

Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells (e.g., RT4, SNU16) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Addition: Cells are treated with a range of concentrations of this compound.

-

Incubation: The plates are incubated for a period of 3 to 5 days to allow for cell proliferation.

-

Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric reagent. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The signal from treated wells is normalized to that of DMSO-treated control wells. The IC50 or EC50 value is calculated by plotting the percentage of proliferation inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[11]

Conclusion

This compound is a potent and highly selective irreversible inhibitor of the FGFR family, with additional potent activity against CSF1R. Its covalent mechanism of action provides sustained target inhibition, which has been demonstrated to translate into significant anti-tumor efficacy in preclinical models of FGFR-driven cancers. The dual targeting of oncogenic drivers within the tumor cell and key regulators of the immunosuppressive tumor microenvironment represents a promising therapeutic strategy. While its clinical development was halted, the data generated for this compound provides a valuable technical foundation for the continued exploration of covalent inhibitors and dual-targeting agents in oncology.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Facebook [cancer.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Colony Stimulating Factor-1 and its Receptor in Gastrointestinal Malignant Tumors [jcancer.org]

- 10. mdpi.com [mdpi.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. CSF-1R in Cancer: More than a Myeloid Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ascopubs.org [ascopubs.org]

- 15. Scholars@Duke publication: A phase 1, multicenter, dose-escalation study of this compound, an irreversible covalent FGFR1-4 kinase inhibitor, in patients with advanced solid tumors, followed by expansion cohorts in patients with FGFR genetic alterations. [scholars.duke.edu]

The Discovery of PRN1371: A Potent and Selective Irreversible Inhibitor of Fibroblast Growth Factor Receptors

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Aberrant signaling of the Fibroblast Growth Factor (FGF) / Fibroblast Growth Factor Receptor (FGFR) pathway is a known oncogenic driver in a variety of solid tumors.[1][2] The clinical validation of FGFR as a therapeutic target has spurred the development of numerous inhibitors. This technical guide details the discovery and preclinical development of PRN1371, a potent and highly selective irreversible covalent inhibitor of FGFR1-4.[1][2] Through a structure-based design and medicinal chemistry optimization program, this compound was developed to offer high potency, selectivity, and prolonged target inhibition by forming a covalent bond with a conserved cysteine residue in the ATP-binding pocket of FGFRs.[1][3][4] This document provides a comprehensive overview of the quantitative data, experimental methodologies, and key pathways associated with the discovery of this compound.

Introduction

The FGF/FGFR signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, and survival.[4] Genetic alterations such as mutations, amplifications, and translocations in FGFR genes can lead to constitutive activation of this pathway, driving tumor growth and progression in cancers of the bladder, liver, lung, breast, and stomach.[1][2] While several FGFR inhibitors have been developed, challenges such as off-target effects and acquired resistance remain.

This compound was designed as an irreversible covalent inhibitor to address these challenges.[1][2] This mechanism of action offers several pharmacological advantages, including high potency, sustained target inhibition that can persist even after the drug is cleared from circulation, and the potential for a wider therapeutic window.[1][2][5] This guide will delve into the discovery process, mechanism of action, and preclinical evaluation of this compound.

Mechanism of Action

This compound is an ATP-competitive inhibitor that selectively targets FGFR1, 2, 3, and 4.[6] Its chemical structure includes an acrylamide group which acts as a "warhead" to form a covalent bond with a conserved cysteine residue (Cys488 in FGFR1) located in the glycine-rich P-loop of the FGFR kinase domain.[4][7][8] This irreversible binding leads to a sustained inhibition of FGFR kinase activity, thereby blocking downstream signaling pathways involved in cell proliferation and survival.[4][5]

Below is a diagram illustrating the FGFR signaling pathway and the point of inhibition by this compound.

Caption: FGFR Signaling Pathway and this compound Inhibition.

Quantitative Data

The discovery and optimization of this compound involved extensive in vitro and in vivo testing to characterize its potency, selectivity, and pharmacokinetic properties. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency of this compound against FGFRs and Selected Kinases

| Target | IC50 (nM) | Reference |

| FGFR1 | 0.7 | [6] |

| FGFR2 | 1.3 | [6] |

| FGFR3 | 4.1 | [6] |

| FGFR4 | 19.2 | [6] |

| FGFR3-V555M | 55.0 | [6] |

| FGFR2-N549H | 12.0 | [6] |

| FGFR3-G697C | 1.2 | [6] |

| FGFR3-K650E | 2.3 | [6] |

| CSF1R | 8.1 | [9] |

| VEGFR2 | >1000 | [10] |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | FGFR Alteration | EC50 (nM) | Reference |

| RT4 | Bladder | FGFR3 Fusion | 4.0 | [6] |

| RT112 | Bladder | FGFR3 Amplification | 4.1 | [6] |

| SNU16 | Gastric | FGFR2 Amplification | 2.6 | [6] |

| AN3-CA | Endometrial | FGFR2 Mutation | 43.3 | [6] |

| LI7 | Hepatocellular | FGFR4 Overexpression | 33.1 | [6] |

| JHH7 | Hepatocellular | FGFR4 Overexpression | 231 | [6] |

| OPM2 | Multiple Myeloma | FGFR3 Translocation | 14.0 | [6] |

| HCT116 | Colon | FGFR Wild-Type | >1000 | [11] |

Table 3: Phase 1 Clinical Trial Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Tmax | 1 - 1.5 hours | [12] |

| Half-life (t1/2) | 1.42 - 2.15 hours | [12] |

| Dosing | 15, 20, 25, or 35 mg once daily; 15 or 25 mg twice daily | [12] |

| Maximum Tolerated Dose (MTD) | Not determined (35 mg once daily selected for expansion) | [12] |

Experimental Protocols

Detailed methodologies were crucial for the characterization of this compound. The following sections outline the key experimental protocols.

Kinase Inhibition Assay

Objective: To determine the biochemical potency (IC50) of this compound against FGFRs and other kinases.

Methodology:

-

Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains were used.

-

Kinase activity was measured using a microfluidic capillary electrophoresis-based immunoassay (Caliper LabChip system).[6]

-

The assay mixture contained the respective kinase, a fluorescently labeled peptide substrate, ATP, and varying concentrations of this compound.

-

The reaction was initiated by the addition of ATP and incubated at room temperature.

-

The reaction was stopped, and the substrate and product were separated by electrophoresis and detected via fluorescence.

-

The percentage of kinase inhibition was calculated relative to a DMSO control.

-

IC50 values were determined by fitting the dose-response curves to a four-parameter logistic equation.

Cell Proliferation Assay

Objective: To assess the anti-proliferative activity (EC50) of this compound in cancer cell lines.

Methodology:

-

Cancer cell lines with known FGFR alterations were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were treated with a serial dilution of this compound or DMSO as a vehicle control.

-

After a 3-day incubation period, cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay.[6]

-

Luminescence was measured using a plate reader.

-

The percentage of cell proliferation inhibition was calculated relative to the DMSO control.

-

EC50 values were determined from the resulting dose-response curves.

In Vivo Xenograft Tumor Models

Objective: To evaluate the in vivo efficacy of this compound in inhibiting tumor growth.

Methodology:

-

Immunocompromised mice were subcutaneously implanted with human cancer cells (e.g., SNU16 or RT4).[6]

-

Tumors were allowed to grow to a mean volume of approximately 175 mm³.[6]

-

Mice were randomized into vehicle control and this compound treatment groups.

-

This compound was administered orally at specified doses and schedules (e.g., once or twice daily).[2]

-

Tumor volume and body weight were measured regularly throughout the study.

-

At the end of the study, tumors were excised for pharmacodynamic analysis (e.g., Western blotting for pFGFR).[2]

-

Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.

Discovery and Optimization Workflow

The discovery of this compound followed a structured workflow from initial hit identification to clinical candidate selection.

Caption: this compound Discovery and Development Workflow.

Conclusion

This compound is a potent, selective, and irreversible inhibitor of FGFR1-4 that has demonstrated significant anti-tumor activity in preclinical models.[5][6] Its covalent mechanism of action provides sustained target inhibition, which may translate to improved clinical efficacy and a more favorable dosing regimen.[5] The data presented in this guide highlight the rigorous and systematic approach taken in the discovery and early development of this compound. Phase 1 clinical trial results have shown that this compound is generally well-tolerated, with hyperphosphatemia being the most common adverse event, consistent with on-target FGFR inhibition.[12] Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in patients with FGFR-driven solid tumors.

References

- 1. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (this compound) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Facebook [cancer.gov]

- 8. This compound - My Cancer Genome [mycancergenome.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. | BioWorld [bioworld.com]

Methodological & Application

Application Note: Determining the Potency of PRN1371 in SNU-16 Gastric Cancer Cells

Introduction

PRN1371 is a potent and highly selective irreversible covalent inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases (FGFR1-4).[1][2][3] Aberrant FGFR signaling, through mechanisms such as gene amplification, mutations, or fusions, is a known driver in various cancers, promoting tumor cell proliferation and survival.[4][5] The SNU-16 cell line, derived from a human gastric carcinoma, is characterized by the overexpression of FGFR2, making it a relevant model for studying the efficacy of FGFR inhibitors.[6][7] This application note provides the half-maximal inhibitory concentration (IC50) of this compound in SNU-16 cells and a detailed protocol for its determination.

Quantitative Data Summary

The potency of this compound in inhibiting the proliferation of the SNU-16 gastric cancer cell line has been determined through in vitro studies. The IC50 value, representing the concentration of the inhibitor required to reduce cell viability by 50%, is summarized below.

| Compound | Cell Line | Target(s) | IC50 (nM) | Reference |

| This compound | SNU-16 | FGFR1-4 | 2.6 | [8][9][10] |

| This compound | SNU-16 (FGFR2 autophosphorylation) | FGFR2 | 2.9 ± 1.4 | [5] |

Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the FGFR signaling cascade. Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and undergo autophosphorylation, activating downstream signaling pathways. Key pathways include the RAS-MAPK-ERK and the PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[4][11][12] this compound covalently binds to a conserved cysteine residue in the ATP-binding pocket of FGFRs, thereby blocking these downstream signals and inhibiting tumor growth.[1]

Caption: FGFR Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Cell Culture and Maintenance

The SNU-16 human gastric carcinoma cell line should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

IC50 Determination via Cell Viability Assay

This protocol outlines the steps to determine the IC50 value of this compound in SNU-16 cells using a colorimetric cell viability assay, such as the MTT or AlamarBlue assay.[13][14][15]

Materials:

-

SNU-16 cells

-

Complete culture medium (RPMI-1640 + 10% FBS + 1% P/S)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT or AlamarBlue reagent

-

Solubilization solution (e.g., DMSO or SDS-HCl) for MTT assay

-

Plate reader

Procedure:

-

Cell Seeding:

-

Harvest SNU-16 cells using trypsin-EDTA and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow for cell adherence.[13]

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete culture medium. The final concentrations should typically range from 0.1 nM to 10 µM to encompass the expected IC50 value.

-

Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the plate for 72 hours.

-

-

Cell Viability Assessment:

-

For MTT Assay:

-

For AlamarBlue Assay:

-

Add 10 µL of AlamarBlue reagent to each well and incubate for 2-4 hours, or until a color change is observed.[15]

-

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at the appropriate wavelength using a plate reader (e.g., 570 nm for MTT, 570 nm and 600 nm for AlamarBlue).[15]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of viability against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[16][17]

-

References

- 1. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. This compound - My Cancer Genome [mycancergenome.org]

- 4. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The Importance of SNU-16 in Targeting HER2-Positive Gastric Cancers [cytion.com]

- 7. SNU-16 Xenograft Model - Altogen Labs [altogenlabs.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 12. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]

- 13. BioRender App [app.biorender.com]

- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. youtube.com [youtube.com]

- 16. clyte.tech [clyte.tech]

- 17. IC50 determination and cell viability assay [bio-protocol.org]

PRN1371: Application Notes and Protocols for Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of PRN1371, a potent and irreversible covalent inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1-4 and Colony-Stimulating Factor 1 Receptor (CSF1R).

Chemical and Physical Properties

This compound is a highly selective inhibitor with significant potential in oncology research.[1][2][3] A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C26H30Cl2N6O4 | [4][5] |

| Molecular Weight | 561.46 g/mol | [2][4] |

| CAS Number | 1802929-43-6 | [4][5] |

| Appearance | Solid | [5] |

| Purity | ≥98% | [5] |

Solubility Data

The solubility of this compound is a critical factor in the preparation of stock solutions for both in vitro and in vivo studies. The following table summarizes its solubility in various solvents. It is important to note that the use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[6][7] For some concentrations, sonication or gentle heating may be required to achieve complete dissolution.[6][8]

| Solvent | Solubility (In Vitro) | Notes | Reference |

| DMSO | ≥ 12 mg/mL (≥ 21.38 mM) | Sonication and heating are recommended. | [8] |

| DMSO | 15 mg/mL | [5] | |

| DMSO | 25 mg/mL (44.53 mM) | Requires ultrasonic treatment. | [4][6] |

| DMSO | 56 mg/mL (99.73 mM) | Use fresh DMSO. | [7] |

| DMSO | 100 mg/mL (178.1 mM) | Use fresh DMSO. | [7] |

Experimental Protocols: Stock Solution Preparation

High-Concentration DMSO Stock Solution for In Vitro Use